4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, an azetidine ring, and a benzene sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The intermediate thienopyrimidine derivatives are then subjected to further reactions, including nucleophilic substitution and condensation reactions, to introduce the azetidine and benzene sulfonamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to improve yield and reduce costs. This can include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core that have diverse biological activities and therapeutic potential.
Azetidine derivatives: Compounds containing the azetidine ring, known for their unique chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom, thienopyrimidine core, azetidine ring, and benzene sulfonamide group contribute to its specificity and potential as a therapeutic agent .
Properties
IUPAC Name |
4-fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S2/c16-10-1-3-12(4-2-10)24(21,22)19-11-7-20(8-11)15-14-13(5-6-23-14)17-9-18-15/h1-6,9,11,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLEUBLYQFVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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